molecular formula C20H38 B13990747 Naphthalene, 2-butyl-3-hexyldecahydro- CAS No. 66455-55-8

Naphthalene, 2-butyl-3-hexyldecahydro-

Cat. No.: B13990747
CAS No.: 66455-55-8
M. Wt: 278.5 g/mol
InChI Key: JYUNEDWDLIQLBW-UHFFFAOYSA-N
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Description

As a decahydro compound, it lacks aromaticity, distinguishing it from parent naphthalene and its methylated derivatives. Such hydrogenated bicyclic structures are often utilized in industrial applications, including high-boiling-point solvents, lubricant additives, or intermediates in organic synthesis.

Properties

CAS No.

66455-55-8

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

JYUNEDWDLIQLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2CCCCC2CC1CCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Naphthalene, 2-butyl-3-hexyldecahydro-

General Synthetic Approach

The synthesis of alkyl-substituted decahydronaphthalenes such as 2-butyl-3-hexyldecahydronaphthalene generally proceeds via multi-step organic synthesis involving:

  • Construction of the decahydronaphthalene ring system (decalin structure)
  • Introduction of alkyl substituents at specific ring positions (C-2 and C-3)
  • Purification and characterization of the final product

The key challenge is the regioselective alkylation at the 2- and 3-positions of the decahydronaphthalene core.

Specific Synthetic Routes

Based on the literature, including a detailed study published in Analyst (Royal Society of Chemistry, 2015), the preparation of 2-alkyl and 3-alkyl decahydronaphthalenes follows two main synthetic schemes:

Synthesis of 2-Alkyl Decahydronaphthalenes (Including 2-butyl)
  • Starting from decahydronaphthalene or suitable precursors, the 2-position is alkylated using alkyl halides (e.g., 1-bromobutane) in the presence of nucleophilic catalysts such as triphenylphosphane.
  • The reaction typically involves nucleophilic substitution or organometallic coupling to introduce the butyl group at C-2.
  • Hexyl substitution at C-3 is introduced via subsequent alkylation or by using pre-alkylated intermediates.
  • The process is conducted under controlled temperature and solvent conditions to ensure regioselectivity and yield.
Synthesis of 3-Alkyl Decahydronaphthalenes
  • Similar to the 2-alkyl series, but with reaction conditions or starting materials favoring substitution at the 3-position.
  • Alkylation reagents and catalysts are chosen to direct substitution to C-3.
  • Sequential alkylations may be employed to install both butyl and hexyl groups at C-2 and C-3 respectively.

Experimental Details and Reagents

  • Alkyl halides such as 1-bromobutane and 1-bromohexane are commonly used as alkylating agents.
  • Triphenylphosphane acts as a nucleophilic catalyst facilitating the alkylation reaction.
  • Solvents like methylbenzene (toluene) provide the reaction medium.
  • Purification involves chromatographic techniques using activated silica gel.
  • Final products are isolated by evaporation under nitrogen and confirmed by spectroscopic methods including ^13C-NMR and GC-MS.

Representative Reaction Scheme (Summary)

Step Reagents/Conditions Outcome
1 Decahydronaphthalene precursor + 1-bromobutane + triphenylphosphane in methylbenzene Formation of 2-butyldecahydronaphthalene intermediate
2 Further alkylation with 1-bromohexane or equivalent Introduction of hexyl group at C-3
3 Purification by silica gel chromatography Isolation of 2-butyl-3-hexyldecahydronaphthalene
4 Characterization by ^13C-NMR, GC-MS Confirmation of structure and purity

Analytical Verification and Characterization

  • The synthesized 2-butyl-3-hexyldecahydronaphthalene exhibits characteristic molecular ion peaks at m/z 278.5 and fragment ions consistent with the alkyl substitutions.
  • Gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) confirms the retention times and fragmentation patterns distinct for 2-alkyl vs 3-alkyl isomers.
  • ^13C-NMR DEPT 135 analysis supports the substitution pattern and ring saturation.
  • Comparative analysis with petroleum samples containing related alkyl decalins validates the synthetic product identity and purity.

Data Table: Summary of Preparation Conditions and Analytical Data

Parameter Details Reference
Alkylating Agents 1-Bromobutane, 1-Bromohexane
Catalyst Triphenylphosphane
Solvent Methylbenzene (Toluene)
Reaction Temperature Typically reflux or controlled heating (exact °C not specified)
Purification Method Silica gel chromatography
Characterization Techniques ^13C-NMR, GC×GC/TOF-MS, Mass Spectrometry
Molecular Ion (m/z) 278.5 g/mol
Retention Times (GC×GC) ~87.33 min (RT1), 2.46 s (RT2) for 2-butyl isomer

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated derivatives, substituted naphthalene compounds.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "Naphthalene, 2-butyl-3-hexyldecahydro-" are not available within the provided search results, here’s a detailed overview of the compound based on the available information:

Chemical Identification and Properties:

  • Name: Naphthalene, 2-butyl-3-hexyldecahydro-
  • Molecular Formula: C20H38C_{20}H_{38}
  • Molecular Weight: 278.5 g/mol
  • IUPAC Name: 2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
  • CAS Registry Number: 66455-55-8
  • Computed Properties:
    • XLogP3-AA: 9.5
    • Hydrogen Bond Donor Count: 0
    • Hydrogen Bond Acceptor Count: 0
    • Rotatable Bond Count: 8
    • Topological Polar Surface Area: 0 Ų
  • SMILES Notation: CCCCCCC1CC2CCCCC2CC1CCCC
  • InChI: InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3
  • InChIKey: JYUNEDWDLIQLBW-UHFFFAOYSA-N

Related Compounds and Isomers:

  • The search results mention a similar compound, "Naphthalene, 2-butyl-3-hexyl-" with the formula C20H28C_{20}H_{28} . Note the difference in the number of hydrogen atoms, indicating a different saturation level in the ring structure.
  • Research exists on alkyl decalin isomers found in petroleum geological samples . "Naphthalene, 2-butyl-3-hexyldecahydro-" falls under this category, as decalin is the common name for decahydronaphthalene.

Potential Applications:

  • While specific applications for "Naphthalene, 2-butyl-3-hexyldecahydro-" are not detailed in the search results, its structural features and presence in petroleum samples suggest potential uses:
    • Geochemical Studies : Alkyl decalins are used as biomarkers in geochemistry to understand the origin and transformation of organic matter in geological samples .
    • Lubricants : The compound's structure, with its long alkyl chains, suggests it could be a component in lubricating oils or greases, potentially modifying viscosity or stability .
    • Chemical Synthesis : It can serve as an intermediate in synthesizing more complex organic molecules .

Safety and Hazards:

  • No specific safety or hazard information was found for "Naphthalene, 2-butyl-3-hexyldecahydro-" in the provided search results.

Additional Information:

  • The PubChem entry for "Naphthalene, 2-butyl-3-hexyldecahydro-" (CID 271337) was last modified on 2025-02-01 .
  • SpectraBase provides mass spectrometry data for the compound .

Mechanism of Action

The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogs

Key analogs for comparison include:

  • 1-Methylnaphthalene (CAS 90-12-0): A monocyclic aromatic hydrocarbon with a methyl group at the 1-position.
  • 2-Methylnaphthalene (CAS 91-57-6): Structural isomer of 1-methylnaphthalene.
  • Decahydronaphthalene (Decalin) : Fully hydrogenated naphthalene, serving as a baseline for saturation effects.
  • α-Phellandrene (CAS 6153-16-8): A cyclic monoterpene with a methylidene group, sharing bicyclic features but differing in functional groups .
Table 1: Comparative Properties of Naphthalene Derivatives
Compound Molecular Structure Boiling Point (°C) Aromaticity Key Health Effects (Observed in Studies)
Naphthalene Bicyclic aromatic 218 Yes Hemolytic anemia, respiratory irritation
1-Methylnaphthalene Methyl-substituted aromatic 245 Yes Hepatic hypertrophy, ocular irritation
Decahydronaphthalene Fully hydrogenated bicyclic 189–191 No Mild dermal irritation (limited systemic effects)
α-Phellandrene Cyclic monoterpene 171–172 No Low acute toxicity; irritant at high doses
2-Butyl-3-Hexyldecahydro-* Alkylated hydrogenated bicyclic N/A No Data insufficient; predicted low volatility

Note: Data for 2-butyl-3-hexyldecahydro-naphthalene inferred from structural analogs due to lack of direct studies.

Toxicological Profiles

Aromatic vs. Hydrogenated Derivatives
  • Aromatic Compounds (e.g., 1-Methylnaphthalene) : Exhibit higher reactivity and toxicity due to π-electron systems. Inhalation exposure linked to respiratory inflammation and hepatic effects in rodents .
  • Hydrogenated Derivatives (e.g., Decalin): Reduced toxicity profiles; primary effects include mild dermal irritation.
Substituent Effects
  • Methyl Groups : Increase lipophilicity and volatility in aromatic derivatives, enhancing inhalation risks .
  • Butyl/Hexyl Chains : In hydrogenated systems, long alkyl chains likely decrease volatility but increase molecular weight, altering metabolic pathways and environmental persistence.

Physicochemical Behavior

  • Volatility : Aromatic naphthalenes (e.g., 1-methylnaphthalene, boiling point ~245°C) are more volatile than hydrogenated derivatives. 2-Butyl-3-hexyldecahydro-naphthalene’s predicted boiling point would exceed 300°C, reducing airborne exposure risks.
  • Solubility : Hydrogenation increases hydrophobicity; alkylation further reduces water solubility, limiting environmental mobility.

Q & A

Q. What tools are available for interpreting complex toxicological data figures?

  • Answer: Use platforms like NIH RePORTER or TOXCENTER to visualize dose-response curves and biomarker trends. For spectral data, employ software like ACD/Labs or MNova to deconvolute overlapping peaks 7.
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

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